

Structure-Activity Relationship of ACTH (4-10): A Technical Guide

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Compound of Interest

Compound Name: ACTH (4-10)

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenocorticotrophic hormone (ACTH) is a 39-amino acid peptide hormone produced by the anterior pituitary gland. While its primary role is to stimulate the adrenal cortex, specific fragments of ACTH exhibit unique biological activities independent of steroidogenesis. The heptapeptide fragment **ACTH (4-10)**, with the sequence Met-Glu-His-Phe-Arg-Trp-Gly, represents the core sequence shared by all melanocortins and is a focal point of research due to its diverse effects on the central nervous system and other tissues.^[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of **ACTH (4-10)**, focusing on its interaction with melanocortin receptors, the influence of amino acid modifications on its activity, and the signaling pathways it modulates.

Core Structure and Activity

The biological activity of **ACTH (4-10)** is primarily mediated through its interaction with melanocortin receptors (MCRs), a family of G protein-coupled receptors.^[2] Of the five MCR subtypes (MC1R to MC5R), **ACTH (4-10)** is known to be an agonist at the melanocortin-4 receptor (MC4R).^{[2][3]} The His-Phe-Arg-Trp sequence within **ACTH (4-10)** is considered the crucial "message sequence" for melanocortin receptor activation.^[4]

The peptide's structure is critical for its biological function. Modifications to its amino acid sequence can dramatically alter its binding affinity, potency, and selectivity for different MCR

subtypes, as well as its metabolic stability.

Data Presentation: Quantitative Analysis of ACTH Fragments and Analogs

The following tables summarize the binding affinities (K_i) and functional potencies (EC₅₀) of various ACTH fragments and analogs at different melanocortin receptors. These values are essential for understanding the SAR and for the rational design of novel therapeutic agents.

Table 1: Binding Affinities (K_i, nM) of ACTH Fragments at Melanocortin Receptors

Peptide	MC1R	MC3R	MC4R	MC5R
α-MSH	0.113	44.7	357	2440
ACTH(1-39)	2.95	409	4060	12000
ACTH(1-24)	0.38	20.3	207	1000
ACTH(1-17)	0.28	21.6	185	1140
ACTH(1-14)	0.36	28.5	275	1380
ACTH(6-24)	16.2	1130	11200	>100000

Data compiled from Schiöth et al. (1997).[5] K_i values were determined by competitive displacement of [125I-Tyr²][Nle⁴,D-Phe⁷]α-MSH.

Table 2: Functional Potency (EC₅₀, nM) of ACTH Peptides at the Human Melanocortin-1 Receptor (hMC1R)

Peptide	EC50 (nM)
ACTH(1-17)	Most Potent
α -MSH	Potent
ACTH(1-39)	Less Potent
Desacetyl α -MSH	Less Potent
Acetylated ACTH(1-10)	Less Potent
ACTH(1-10)	Least Potent

Data compiled from Wakamatsu et al. (1997), indicating the rank order of potency in stimulating adenylate cyclase in HEK 293 cells transfected with the hMC1R.[6] Absolute EC50 values were not provided in the source.

Table 3: Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of ACTH Analogs at Human Melanocortin Receptors

Peptide	Receptor	Ki (nM)	EC50 (nM)
NDP- α -MSH	hMC1R	0.8 ± 0.1	1.0 ± 0.2
hMC3R	6.1 ± 0.6	0.6 ± 0.1	
hMC4R	3.9 ± 0.4	1.3 ± 0.2	
NDNaI(2')7-ACTH(1-24)	hMC3R	5.9 ± 0.8	83 ± 15
hMC4R	3.8 ± 0.1	134 ± 32	
NDNaI(2')7-ACTH(1-17)	hMC3R	15 ± 3	150 ± 25
hMC4R	12 ± 2	210 ± 35	

Data compiled from Yang et al. (2009).[7][8] NDP- α -MSH is a potent synthetic melanocortin agonist. NDNaI(2')7 indicates the substitution of Phe at position 7 with D-2'-Naphthylalanine.

Structure-Activity Relationship of Key Analogs

Semax (ACTH(4-7)PGP)

Semax is a synthetic analog of ACTH(4-10) with the sequence Met-Glu-His-Phe-Pro-Gly-Pro. The C-terminal Pro-Gly-Pro tripeptide was added to increase its resistance to enzymatic degradation.^[9] Semax has demonstrated neuroprotective, nootropic, and anxiolytic properties.^[9] While its exact binding profile to all melanocortin receptors is not fully elucidated in comparative tables, it is theorized to interact with melanocortin receptor pathways, potentially as an antagonist or partial agonist at MC4R and MC5R, thereby influencing cAMP signaling.^[10]

ORG 2766 (Met(O₂)-Glu-His-Phe-D-Lys-Phe)

ORG 2766 is a metabolically stable analog of ACTH(4-9). Studies have shown that it binds to Schwann cells and can increase intracellular cAMP levels.^[11] This suggests an interaction with Gs-coupled receptors, which is characteristic of melanocortin receptors. However, detailed binding affinity and functional potency data across the different MCR subtypes are not readily available in a comparative format.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

- **Cell Membranes:** Membranes prepared from cells (e.g., HEK293 or CHO) stably or transiently expressing the melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
- **Radioligand:** Typically [¹²⁵I]-[Nle⁴, D-Phe⁷] α -MSH ([¹²⁵I]-NDP- α -MSH), a high-affinity, non-selective melanocortin receptor agonist.
- **Assay Buffer:** e.g., 25 mM HEPES, pH 7.4, containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.

- Test Compounds: **ACTH (4-10)** and its analogs at various concentrations.
- Non-specific Binding Control: A high concentration of a non-labeled potent agonist (e.g., 1 μ M NDP- α -MSH).
- Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
- Scintillation Counter: For quantifying radioactivity.

2. Procedure:

- Membrane Preparation: Cell membranes are prepared by homogenization and differential centrifugation of cultured cells expressing the target receptor. The protein concentration of the membrane preparation is determined.
- Assay Setup: In a 96-well plate, incubate a fixed amount of cell membrane protein with a constant concentration of the radioligand (e.g., 0.1 nM [125 I]-NDP- α -MSH) and varying concentrations of the unlabeled test compound.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
- Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.[\[12\]](#)

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic adenosine monophosphate (cAMP), a second messenger generated upon the activation of Gs-coupled receptors like the melanocortin receptors.

1. Materials:

- Cells: HEK293 or CHO cells stably or transiently expressing the melanocortin receptor of interest.
- Cell Culture Medium: Appropriate medium for cell culture (e.g., DMEM).
- Stimulation Buffer: A buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free medium, often supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- Test Compounds: **ACTH (4-10)** and its analogs at various concentrations.
- cAMP Detection Kit: Commercially available kits for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
- Microplate Reader: A plate reader compatible with the chosen cAMP detection kit.

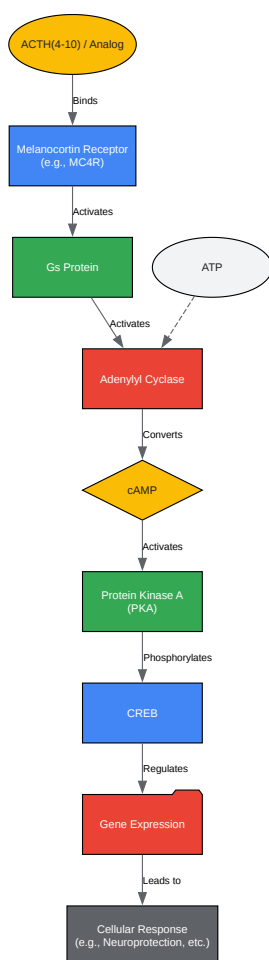
2. Procedure:

- Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere and grow overnight.
- Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.
- Cell Stimulation: Remove the cell culture medium and add the compound dilutions to the cells. Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the specific cAMP detection kit being used.

- Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.

Signaling Pathways

Activation of melanocortin receptors by **ACTH (4-10)** and its analogs primarily initiates the Gs-adenylyl cyclase-cAMP signaling cascade. This pathway plays a crucial role in mediating the various physiological effects of these peptides.

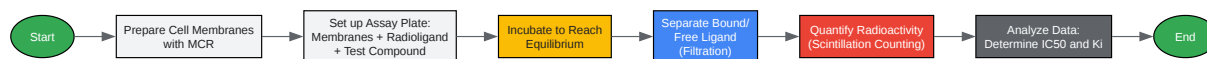


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Figure 1. Canonical cAMP signaling pathway activated by ACTH(4-10) and its analogs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay, a key experiment for determining the binding affinity of **ACTH (4-10)** analogs.



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Figure 2. General workflow for a competitive radioligand binding assay.

Conclusion

The structure-activity relationship of **ACTH (4-10)** is a complex and multifaceted field of study. The core heptapeptide sequence serves as a template for a wide range of biological activities, primarily mediated through the melanocortin receptor system. Understanding the quantitative aspects of ligand-receptor interactions and the downstream signaling pathways is crucial for the development of novel therapeutics targeting a variety of conditions, from neurodegenerative diseases to metabolic disorders. This technical guide provides a foundational understanding of the SAR of **ACTH (4-10)** and its analogs, offering valuable insights for researchers and drug development professionals in this dynamic area of peptide research.

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